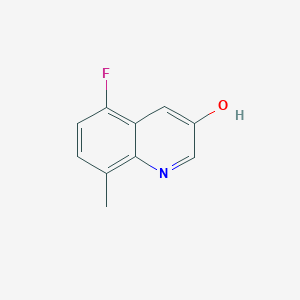

5-Fluoro-8-methylquinolin-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H8FNO |

|---|---|

Molekulargewicht |

177.17 g/mol |

IUPAC-Name |

5-fluoro-8-methylquinolin-3-ol |

InChI |

InChI=1S/C10H8FNO/c1-6-2-3-9(11)8-4-7(13)5-12-10(6)8/h2-5,13H,1H3 |

InChI-Schlüssel |

GUVJQHASORDIFN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=C(C=C1)F)C=C(C=N2)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 8 Methylquinolin 3 Ol

Strategic Approaches to the Quinoline (B57606) Core Synthesis

The construction of the quinoline core is a well-established area of organic synthesis, with a rich history of named reactions and a continuous drive towards the development of more efficient and versatile modern methodologies.

Classical and Modern Ring-Formation Reactions

The synthesis of quinolines has traditionally been accomplished through a variety of classical named reactions. These methods, while foundational, often require harsh reaction conditions. Some of the most prominent classical methods include:

Skraup Synthesis: This reaction involves the condensation of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). iipseries.org

Doebner-von Miller Reaction: This method utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound. bohrium.com

Combes Quinoline Synthesis: This involves the condensation of anilines with β-diketones. bohrium.com

Conrad-Limpach Synthesis: This method uses the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. bohrium.comnih.gov

Friedländer Synthesis: This is a widely used and straightforward approach involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. nih.govresearchgate.net

Pfitzinger Reaction: This reaction produces 2,3-disubstituted quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. iipseries.org

Gould-Jacobs Reaction: This thermal cyclization method leads to the formation of a 4-hydroxyquinoline (B1666331) backbone. mdpi.com

In recent years, modern synthetic methods have emerged, often focusing on the use of transition metal catalysts to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance. rsc.org These contemporary approaches include:

Transition Metal-Catalyzed Reactions: Catalysts based on palladium, copper, rhodium, and nickel have been extensively used in quinoline synthesis through various mechanisms like cross-coupling and cyclization reactions. mdpi.comnumberanalytics.comnih.gov

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly reduce reaction times and improve yields in classical reactions like the Friedländer synthesis. bohrium.commdpi.com

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form the product, offer a highly efficient and atom-economical approach to quinoline derivatives. rsc.org

Visible-Light-Mediated Synthesis: Photocatalysis has been employed for the synthesis of quinolines under mild and environmentally friendly conditions. organic-chemistry.org

Interactive Table: Comparison of Classical and Modern Quinoline Synthesis Methods

| Method | Description | Advantages | Disadvantages |

| Classical Methods (e.g., Skraup, Friedländer) | Condensation and cyclization of anilines with various carbonyl compounds. iipseries.orgbohrium.comnih.govresearchgate.net | Well-established, readily available starting materials. | Often require harsh conditions (high temperatures, strong acids/bases). |

| Modern Methods (e.g., Transition Metal Catalysis) | Use of catalysts (Pd, Cu, Rh, Ni) to facilitate ring formation. mdpi.comnumberanalytics.comnih.gov | Milder reaction conditions, higher efficiency, and functional group tolerance. | Catalyst cost and removal can be a concern. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate classical reactions. bohrium.commdpi.com | Drastically reduced reaction times, often improved yields. | Requires specialized equipment. |

| Multicomponent Reactions | Multiple reactants combine in a one-pot synthesis. rsc.org | High atom economy, operational simplicity. | Can sometimes lead to complex product mixtures. |

Regioselective Introduction of Fluoro and Methyl Substituents

The specific placement of fluoro and methyl groups on the quinoline ring is crucial for tuning the properties of the final compound.

The introduction of a fluorine atom onto a quinoline ring can be achieved through several methods. Direct C-H fluorination using reagents like Selectfluor has been shown to be effective for the C5-position of 8-aminoquinoline (B160924) derivatives. rsc.orgscispace.com Another approach is electrolytic fluorination, which has been used for the 5,8-difluorination of quinolines. georgiasouthern.eduresearchgate.net

For the introduction of a methyl group, regioselective C-H methylation of 8-methylquinolines has been accomplished using organoboron reagents catalyzed by rhodium(III) complexes. acs.org The regioselectivity of methylation on indolo[3,2-c]quinolines can be controlled by the choice of reagents and reaction conditions, allowing for methylation at different nitrogen atoms. oup.comoup.com

Direct Synthesis of 5-Fluoro-8-methylquinolin-3-ol

While general strategies for quinoline synthesis are abundant, the direct synthesis of a specifically substituted compound like this compound requires a tailored approach.

Detailed Synthetic Pathways and Reaction Schemes

A documented synthetic route to a related compound, 8-fluoro-2-methylquinolin-3-ol (B2696201), starts with the Pfitzinger reaction of 7-fluoroindoline-2,3-dione with 1-chloropropan-2-one to yield 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid. nih.govacs.org Subsequent decarboxylation in nitrobenzene at high temperature affords the desired 8-fluoro-2-methylquinolin-3-ol. nih.govacs.org A similar strategy could potentially be adapted for the synthesis of this compound, starting from the appropriately substituted isatin.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. For the decarboxylation step mentioned above, the high temperature (210 °C) is a key parameter. nih.govacs.org In other quinoline syntheses, factors such as the choice of catalyst, solvent, temperature, and reaction time are all crucial variables that need to be fine-tuned to achieve the best outcome. mdpi.com For instance, in a modified Doebner-von Miller synthesis, refluxing in a mixture of 6M HCl and toluene (B28343) for 3 hours was employed. scispace.com

Derivatization Strategies for this compound

Once synthesized, the this compound scaffold can be further modified to explore its chemical space. The hydroxyl group at the 3-position and the aromatic ring are the primary sites for derivatization.

The hydroxyl group can undergo O-alkylation or O-arylation. For example, the related 8-fluoro-2-methylquinolin-3-ol has been subjected to an aromatic nucleophilic substitution reaction with 2-bromo-1,3-difluorobenzene to form a diphenyl ether linkage. nih.govacs.org The resulting product was then further elaborated through reactions involving organolithium reagents and subsequent nucleophilic substitution. nih.govacs.org

The quinoline ring itself can be a substrate for further functionalization. For instance, dearomative processes driven by visible light have been used to introduce silyl (B83357) and boryl groups onto the quinoline core, which can then be further transformed. nih.gov

Interactive Table: Potential Derivatization Reactions

| Reaction Type | Reagents and Conditions | Potential Product |

| O-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., acetonitrile) | 3-Alkoxy-5-fluoro-8-methylquinoline |

| O-Arylation | Aryl halide, catalyst (e.g., CuI), base, solvent | 3-Aryloxy-5-fluoro-8-methylquinoline |

| Electrophilic Aromatic Substitution | Electrophile (e.g., nitrating or halogenating agent) | Substituted this compound |

Modifications at the Hydroxyl Group

The hydroxyl group at the C3 position of this compound is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through etherification and acylation reactions. These modifications can significantly alter the physicochemical properties of the parent molecule.

Etherification: The phenolic hydroxyl group can be readily converted to an ether. This is typically achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form a more nucleophilic phenoxide, which then reacts with an alkyl halide. byjus.comlibretexts.org For instance, alkylation of 8-hydroxyquinoline (B1678124) derivatives has been demonstrated using alkyl bromides in the presence of a base like sodium hydroxide (B78521) with a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide (TBAI). mdpi.com Similarly, reaction with propargyl bromide can introduce a terminal alkyne, a valuable functional group for subsequent click chemistry reactions. juniperpublishers.com

Acylation: The hydroxyl group can also be acylated to form esters. This reaction typically involves treatment with an acyl chloride or acid anhydride (B1165640) in the presence of a base. libretexts.org The reaction of ethanoyl chloride with phenols, for example, proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding ester. libretexts.orgsavemyexams.com This transformation allows for the introduction of various acyl groups, which can serve as protecting groups or modulate the biological activity of the molecule. Friedel-Crafts acylation on 8-hydroxyquinoline using acetyl chloride in the presence of a Lewis acid has also been reported to introduce acetyl groups onto the quinoline ring system. researchgate.net

Table 1: Examples of Modifications at the Hydroxyl Group of Quinolines

| Reaction Type | Reagent(s) | Product Type | Potential Functional Group Introduced | Reference(s) |

| Etherification | Alkyl halide (e.g., 1,3-dibromopropane), Base (e.g., NaOH), Phase-transfer catalyst (e.g., TBAI) | Alkyl ether | Alkoxy group | mdpi.com |

| Etherification | Propargyl bromide, Base | Propargyl ether | Terminal alkyne | juniperpublishers.com |

| Acylation | Acyl chloride (e.g., ethanoyl chloride), Base | Ester | Acyl group | libretexts.orgsavemyexams.com |

| Acylation | Acid anhydride, Base | Ester | Acyl group | libretexts.org |

Functionalization of the Quinoline Ring System

The quinoline ring of this compound is amenable to various functionalization reactions, including electrophilic substitution and modern cross-coupling reactions. The existing substituents play a crucial role in directing the regioselectivity of these transformations.

Electrophilic Aromatic Substitution:

Halogenation: The introduction of additional halogen atoms onto the quinoline ring can be achieved through electrophilic halogenation. For instance, the bromination of 8-methylquinoline (B175542) with N-bromosuccinimide (NBS) can lead to the formation of 5-halo-8-(bromomethyl)quinolines. researchgate.net Metal-free protocols using trihaloisocyanuric acid have been developed for the regioselective C5-halogenation of 8-substituted quinolines. snnu.edu.cn

Nitration: The nitration of quinoline derivatives is a common method to introduce a nitro group. The nitration of 8-methylquinoline derivatives can be achieved using reagents like tert-butyl nitrite, leading to the formation of 8-(nitromethyl)quinolines via a C-H bond activation mechanism. acs.org Direct nitration of the quinoline ring, for example at the 5-position of 8-methylquinoline, can be accomplished with nitric acid and sulfuric acid. The presence of the fluorine atom at C5 and the hydroxyl group at C3 in the target molecule would influence the position of further substitution.

Cross-Coupling Reactions: For cross-coupling reactions to be performed, a halogenated precursor of this compound is required. Assuming the synthesis of a bromo- or iodo- derivative (e.g., at the C7 position), palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations become powerful tools for introducing new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. smolecule.comlibretexts.orgorganic-chemistry.org It is widely used for the synthesis of biaryl compounds. For example, the Suzuki-Miyaura cross-coupling of bromo-quinolines with various substituted phenylboronic acids, catalyzed by a palladium complex like dichlorobis(triphenylphosphine)palladium(II), affords the corresponding aryl-quinolines in high yields. nih.gov This methodology would allow for the introduction of a variety of aryl and heteroaryl substituents onto the this compound scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between an aryl halide and an amine. smolecule.comacs.orgevitachem.comresearchgate.netarkat-usa.org This method is particularly useful for introducing amino functionalities at positions that are difficult to access through classical methods. smolecule.com The reaction of a halo-quinoline with various primary or secondary amines in the presence of a palladium catalyst and a suitable ligand would yield the corresponding amino-quinoline derivatives.

Table 2: Examples of Functionalization of the Quinoline Ring System

| Reaction Type | Reagent(s) / Catalyst | Precursor | Product Type | Reference(s) |

| Halogenation | N-Bromosuccinimide (NBS) | 8-Methylquinoline | 8-(Bromomethyl)quinoline | researchgate.net |

| Halogenation | Trihaloisocyanuric acid | 8-Substituted quinoline | 5-Halo-8-substituted-quinoline | snnu.edu.cn |

| Nitration | tert-Butyl nitrite, Pd-catalyst | 8-Methylquinoline | 8-(Nitromethyl)quinoline | acs.org |

| Suzuki Coupling | Arylboronic acid, Pd-catalyst (e.g., Pd(PPh₃)₂) | Bromo-quinoline | Aryl-quinoline | nih.gov |

| Buchwald-Hartwig Amination | Amine, Pd-catalyst, Ligand (e.g., BINAP) | Bromo-quinoline | Amino-quinoline | smolecule.comarkat-usa.org |

Development of Novel Analogs and Conjugates

The functionalized derivatives of this compound serve as versatile building blocks for the synthesis of novel analogs and conjugates with potentially enhanced or new biological activities. Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a common approach. nih.gov

Amide Bond Formation: Carboxylic acid derivatives of this compound, or amino-functionalized analogs, can be coupled with other molecules containing complementary functionality. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and hydroxybenzotriazole (B1436442) (HOBt) can be employed to form stable amide linkages. nih.gov This method allows for the conjugation of the quinoline scaffold to peptides, other heterocyclic systems, or fluorescent tags.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is a highly efficient and regioselective reaction for creating 1,2,3-triazole linkages. beilstein-journals.orgresearchgate.netnih.gov An alkyne-functionalized this compound derivative (prepared, for instance, by etherification with propargyl bromide) can be reacted with an azide-containing molecule to form a stable triazole-linked conjugate. juniperpublishers.combeilstein-journals.org This approach has been widely used to synthesize quinoline-1,2,3-triazole hybrids. juniperpublishers.comresearchgate.net

Table 3: Examples of the Development of Novel Quinoline Analogs and Conjugates

| Conjugation Strategy | Functional Groups Required | Linkage Formed | Example Application | Reference(s) |

| Amide Coupling | Carboxylic acid and Amine | Amide bond | Conjugation to peptides or other bioactive amines | nih.gov |

| Click Chemistry (CuAAC) | Alkyne and Azide | 1,2,3-Triazole ring | Linking to various molecular scaffolds (e.g., other heterocycles, sugars) | juniperpublishers.combeilstein-journals.orgresearchgate.netnih.gov |

| Suzuki Coupling | Halide and Boronic acid | C-C bond | Synthesis of biaryl quinoline analogs | nih.gov |

| Buchwald-Hartwig Amination | Halide and Amine | C-N bond | Synthesis of amino-quinoline derivatives with diverse substituents | smolecule.comarkat-usa.org |

Based on a comprehensive search of publicly available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” with the detailed spectroscopic and structural data requested.

A thorough investigation, including searches for its specific CAS Number (1699284-16-6), revealed a significant lack of published, peer-reviewed research detailing the advanced characterization of this exact molecule. While data exists for various isomers (e.g., 8-fluoro-2-methylquinolin-3-ol, 5-fluoro-2-methylquinolin-8-ol) and other related quinoline derivatives, the explicit instructions to focus solely on this compound and not introduce information outside this scope cannot be met.

The foundational experimental data required to populate the requested sections is absent from the public domain:

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 8 Methylquinolin 3 Ol

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:The specific spectra needed to detail functional groups and electronic transitions for this compound are not present in the literature.

Without this primary scientific data, an article that is both scientifically accurate and strictly compliant with the provided outline cannot be constructed.

Investigations into the Biological Activity of 5 Fluoro 8 Methylquinolin 3 Ol: Mechanistic and Preclinical Perspectives

Target-Specific Modulations and Interactions

Enzyme Inhibition Profiles (e.g., topoisomerase, kinases, ATP synthase)

No studies were identified that specifically profile the inhibitory activity of 5-Fluoro-8-methylquinolin-3-ol against enzymes such as topoisomerases, kinases, or ATP synthase.

Receptor Binding and Agonist/Antagonist Activities

There is no available data describing the receptor binding affinity or the agonist/antagonist activities of this compound at any known biological receptor.

Molecular Interactions with Nucleic Acids and Proteins

Specific details regarding the molecular interactions of this compound with nucleic acids (DNA, RNA) or proteins are not documented in the available scientific literature.

Cellular Pathway Perturbations in Preclinical Models

Effects on Cellular Proliferation and Viability in Specific Cell Lines

No preclinical studies detailing the effects of this compound on the proliferation or viability of any specific cell lines have been published. Therefore, no data tables on its cellular effects can be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Fluoro 8 Methylquinolin 3 Ol Analogs

Influence of Fluoro and Methyl Substituents on Biological Potency and Selectivity

The introduction of fluorine and methyl groups onto the quinoline (B57606) scaffold significantly modulates a compound's physicochemical properties and, consequently, its biological activity. Fluorine, with its high electronegativity and small size, can alter the acidity (pKa) of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with protein targets. nih.gov

The methyl group at the C8 position also plays a crucial role. Studies on related quinoline structures have shown that substitution at the 8-position can be well-tolerated and may even enhance potency. mdpi.com For instance, in a series of 1,2,4-triazine-quinoline hybrids, an 8-methyl substituted quinoline derivative showed favorable inhibitory activity against certain enzymes. nih.gov The position of the methyl group is critical; research has indicated that 6-substituted quinoline structures may be better tolerated than 8-substituted ones in some contexts, suggesting that the steric and electronic effects of the methyl group's location heavily influence the molecule's fit within a receptor's binding pocket. mdpi.com

Role of the Hydroxyl Group at Position 3 in Bioactivity

The hydroxyl group, particularly on an aromatic ring system, is a key pharmacophore that often governs biological activity. In quinolinol and related heterocyclic structures like flavonoids, the hydroxyl group is a critical determinant of their antioxidant properties. nih.govresearchgate.net This group can donate a hydrogen atom to stabilize free radicals, a mechanism central to antioxidant action. nih.govmdpi.com

Furthermore, the 3-OH group is instrumental in forming hydrogen bonds with amino acid residues in the active sites of enzymes and receptors. nih.gov This hydrogen bonding capability is often essential for anchoring the molecule to its biological target, thereby initiating a biological response. In flavan-3-ols, a structurally related class, the hydroxyl group at the C-3 position is a defining feature. mdpi.com The O-methylation of such hydroxyl groups typically leads to a decrease in radical scavenging capacity, underscoring the importance of the free hydroxyl moiety for certain biological activities. nih.gov

Impact of Substituent Position and Nature on Target Affinity

The position and electronic nature of substituents on the quinoline ring are fundamental to target affinity and biological function. Both electron-donating and electron-withdrawing groups can have profound, and often predictable, effects on activity.

Studies on various quinoline-based compounds have demonstrated clear SAR trends:

Antiparasitic Activity: In a series of quinolinone–chalcone (B49325) derivatives, the presence and position of electron-donating groups on the chalcone moiety were crucial for activity against T. brucei. A methyl group at the 2-position of the B ring resulted in the most potent compound, whereas its isomer with a methyl group at the 4-position was inactive. nih.gov

Anticancer Activity: For certain 8-hydroxyquinoline (B1678124) derivatives, the presence of strong electron-withdrawing substituents such as chloro (Cl), nitro (NO₂), or cyano (CN) groups was found to be critical for high anticancer activity. nih.gov

Enzyme Inhibition: In a study of quinoline hybrids as anti-inflammatory agents, the type of substituent at various positions dictated the potency and selectivity for COX-2 and 15-LOX enzymes. A 6-benzyloxy group conferred greater potency than a 6-isopropoxy or 6-methyl group for both targets. nih.gov

These findings highlight that target affinity is a finely tuned property, sensitive to minor structural modifications. The electronic properties, size, and position of each substituent collectively determine the molecule's ability to interact effectively with its specific biological target.

Table 1: Impact of Substituent Variation on Biological Activity in Quinoline Analogs

| Analog Class | Substituent & Position | Observed Effect | Biological Target/Activity | Source |

|---|---|---|---|---|

| Quinolinone–chalcone derivatives | 2-Methyl on Chalcone B-ring | Most potent activity | Anti-trypanosomal (T. brucei) | nih.gov |

| Quinolinone–chalcone derivatives | 4-Methyl on Chalcone B-ring | Inactive | Anti-trypanosomal (T. brucei) | nih.gov |

| 8-Hydroxyquinolines | Electron-withdrawing groups (Cl, NO₂) | Critical for high activity | Anticancer | nih.gov |

| Triazine-quinoline hybrids | 6-Benzyloxy on Quinoline | High potency | COX-2/15-LOX Inhibition | nih.gov |

| Triazine-quinoline hybrids | 6-Methyl on Quinoline | Lower potency than 6-benzyloxy | COX-2/15-LOX Inhibition | nih.gov |

| Quinolone derivatives | 8-Methylquinoline (B175542) derivative | Potent activity | Anticancer | mdpi.com |

Exploration of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. Such models are valuable tools in drug discovery for predicting the activity of novel compounds and optimizing lead structures.

While a specific QSAR model for 5-Fluoro-8-methylquinolin-3-ol was not identified, studies on structurally related quinoline and quinolinone derivatives have successfully employed this methodology. nih.govmdpi.com For example, a QSAR study on novel quinolinone-based thiosemicarbazones identified descriptors such as van der Waals volume, electron density, and electronegativity as being pivotal for anti-tuberculosis activity. nih.gov Another QSAR analysis of 2-morpholinoquinoline (B2669137) analogs was used to create predictive models for their antibacterial and antifungal activities. mdpi.com

These examples demonstrate the applicability of QSAR in the rational design of quinoline-based therapeutic agents. The development of a robust QSAR model for this compound analogs could guide the synthesis of new derivatives with enhanced potency and selectivity by predicting how different substituents would affect their biological profiles. nih.govmdpi.com

Computational and Theoretical Investigations of 5 Fluoro 8 Methylquinolin 3 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, which in turn dictates the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of quinoline (B57606) derivatives. For instance, studies on compounds like 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1) have utilized the B3LYP hybrid functional with the 6-311++G(d,p) basis set to optimize the molecular geometry and analyze its electronic characteristics in different media, such as the gas phase and in solution. nih.govnih.gov Such calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

In a similar vein, a DFT study on (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol] and its metal complexes employed DFT and time-dependent DFT (TD-DFT) to support spectroscopic findings. nih.gov This highlights the power of DFT in correlating theoretical calculations with experimental data from techniques like NMR, FT-IR, and UV-Vis spectroscopy. For 5-Fluoro-8-methylquinolin-3-ol, a similar DFT approach would be invaluable in predicting its optimized geometry and understanding how the fluorine and methyl substituents influence the electronic distribution across the quinoline core.

Prediction of Molecular Orbitals and Reactivity Parameters

A key outcome of DFT calculations is the characterization of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap are critical descriptors of a molecule's chemical reactivity and kinetic stability.

In the analysis of the quinoline derivative DD1, a low HOMO-LUMO gap was found to be indicative of higher reactivity, greater electrophilicity, and lower nucleophilicity when compared to chloroquine. nih.govresearchgate.net The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

From these FMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. These parameters, derived from conceptual DFT, include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the surroundings.

A hypothetical DFT study on this compound would likely reveal the influence of the electron-withdrawing fluorine atom and the electron-donating methyl group on these reactivity parameters.

| Reactivity Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to electron cloud deformation |

| Global Softness (S) | 1/(2η) | Capacity for electron acceptance |

| Electrophilicity Index (ω) | χ2/(2η) | Propensity to act as an electrophile |

Molecular Modeling and Docking Simulations

Molecular modeling, particularly molecular docking, is a powerful computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or a nucleic acid. This method is central to drug discovery and development.

Ligand-Target Interaction Analysis

Molecular docking simulations can reveal the specific interactions that stabilize a ligand within the binding site of a biological target. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking.

For example, molecular docking studies of various quinoline derivatives have identified key interactions with therapeutic targets. In a study of 1,2,3-triazole-8-quinolinol hybrids as antibacterial agents, docking was used to investigate the binding affinities and interactions with target proteins. nih.govresearchgate.net Similarly, research on quinoline derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro) revealed hydrogen bonding with crucial amino acid residues like His41, His164, and Glu166, as well as π-interactions with His41.

A docking study of this compound against a relevant biological target would map out its potential binding pose and identify the key amino acid residues involved in its binding, providing a structural basis for its hypothetical biological activity.

Binding Affinity and Mode Predictions

Beyond identifying the types of interactions, molecular docking programs calculate a scoring function to estimate the binding affinity of the ligand for the target. This score, often expressed as a binding energy (e.g., in kcal/mol), helps to rank different compounds and prioritize them for experimental testing.

In the investigation of indolo[2,3-b]quinoline conjugates as anti-pancreatic cancer agents, molecular docking was used to predict their binding energy to topoisomerase II-DNA complexes. mdpi.com The predicted inhibitory constants (Ki) suggested a strong binding potential for these compounds. mdpi.com For this compound, docking simulations would predict its binding affinity and preferred binding mode, offering valuable insights into its potential as an inhibitor or modulator of a specific protein target.

| Interacting Residues | Interaction Type |

| His41, His164, Glu166, Tyr54, Asp187 | Hydrogen Bonds |

| His41 | π-interaction |

| Amino acid residues of topoisomerase II | Multiple interactions |

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the ligand-protein complex and understanding the conformational changes that may occur upon binding.

A study on quinoline derivatives as protease inhibitors against SARS-CoV-2 employed MD simulations to evaluate the stability of the protein-ligand complex. nih.gov The analysis included monitoring the root-mean-square deviation (RMSD) to assess conformational stability, residue flexibility, and the solvent-accessible surface area (SASA). nih.gov Such simulations can also analyze the persistence of hydrogen bonds over time, providing a more realistic and robust assessment of the binding interaction.

Conformational Dynamics and Stability in Solution

The biological activity and physicochemical properties of a molecule like this compound are intrinsically linked to its three-dimensional structure and flexibility in a solution environment. Computational methods are pivotal in exploring these aspects.

Conformational Analysis:

The first step in understanding the molecule's behavior is to identify its most stable conformations. This is typically achieved through computational methods like Density Functional Theory (DFT). For instance, studies on fluoroquinolone precursors have utilized the B3LYP/6-311++G** computational protocol to investigate the impact of different substituents on conformational preferences. nih.gov It has been found that intramolecular hydrogen bonds can significantly influence the energetic preference of one conformer over others. nih.gov For this compound, a key structural feature would be the potential for intramolecular hydrogen bonding between the 3-hydroxyl group and the quinoline nitrogen, which would significantly stabilize the molecule's planar conformation. The presence of substituents, the fluoro group at position 5 and the methyl group at position 8, would also influence the electronic distribution and steric hindrance, further defining the conformational landscape.

Stability in Solution:

The stability and preferred conformation of this compound in a solvent, particularly water, can be investigated using molecular dynamics (MD) simulations. These simulations model the explicit interactions between the solute and solvent molecules over time. For example, ab initio molecular dynamics simulations have been employed to study the behavior of the fluoroquinolone antibiotic levofloxacin (B1675101) in aqueous environments under different pH conditions. rsc.orgrsc.org Such simulations can reveal the role of water molecules in stabilizing the solute through hydrogen bonding and can also elucidate proton transfer events. rsc.orgrsc.org The Boltzmann ratios of different conformers can be influenced by the solvent's polarity, with different conformers being favored in different solvents. nih.gov

A hypothetical study on this compound would likely involve placing the molecule in a simulated box of water molecules and running an MD simulation to observe its dynamic behavior. Key parameters to be analyzed would include the stability of intramolecular hydrogen bonds, the dynamics of the surrounding water solvation shells, and the rotational freedom of the hydroxyl and methyl groups.

Table 1: Illustrative Conformational Energy Profile of a Hypothetical Quinolinol Derivative

| Conformer | Dihedral Angle (H-O-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298K |

| A | 0° | 0.00 | 75.3 |

| B | 180° | 1.50 | 24.7 |

This is a hypothetical table to illustrate the type of data generated from conformational analysis. The values are not based on actual experimental data for this compound.

Simulation of Interactions with Biological Environments

Understanding how this compound interacts with biological macromolecules is crucial for predicting its potential pharmacological activity. Molecular dynamics simulations and molecular docking are the primary computational tools for this purpose.

Molecular Docking:

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. This method could be used to screen for potential biological targets of this compound by attempting to "dock" it into the binding sites of various proteins. The scoring functions used in docking algorithms estimate the binding affinity, providing a rank of potential protein targets.

Molecular Dynamics Simulations of Biomolecular Complexes:

Once a potential protein target is identified, molecular dynamics simulations can be used to study the stability and dynamics of the protein-ligand complex in a simulated biological environment. For example, MD simulations have been used to characterize the interactions between the fluoroquinolone ciprofloxacin (B1669076) and various metal cations, which are important for its mechanism of action. oup.com Similarly, MD simulations have been employed to understand the interactions between trovafloxacin (B114552) derivatives and plasma proteins. nih.gov These simulations can reveal key information such as:

The specific amino acid residues involved in binding.

The role of hydrogen bonds, hydrophobic interactions, and electrostatic interactions in complex stability.

The conformational changes that may occur in the protein or the ligand upon binding.

A hypothetical MD simulation of this compound bound to a target protein would involve constructing a system containing the protein-ligand complex, solvating it with water and ions to mimic physiological conditions, and then simulating the atomic motions over a period of nanoseconds to microseconds. Analysis of the simulation trajectory would provide a detailed picture of the binding dynamics and the key interactions that stabilize the complex.

Table 2: Key Intermolecular Interactions for a Hypothetical Fluoroquinolone-Protein Complex from a Molecular Dynamics Simulation

| Interaction Type | Interacting Groups (Ligand) | Interacting Residues (Protein) | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | 3-OH | Asp-87 (Side Chain) | 2.8 | 92.5 |

| Hydrogen Bond | Quinoline-N | Gly-81 (Backbone NH) | 3.1 | 78.1 |

| Hydrophobic | Methyl Group | Val-120, Leu-124 | - | - |

| Pi-Stacking | Quinoline Ring | Phe-122 | 4.5 | 65.3 |

This is a hypothetical table illustrating the type of data generated from MD simulations of a ligand-protein complex. The values are not based on actual experimental data for this compound.

Advanced Research Applications and Future Directions for 5 Fluoro 8 Methylquinolin 3 Ol

Exploration in Materials Science (e.g., OLEDs, DSSCs)

The intrinsic photophysical properties of the quinoline (B57606) ring system make its derivatives promising candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Quinoline derivatives are known for their chemical stability, good solubility in organic solvents, and the tunability of their optoelectronic properties through synthetic modifications.

Organic Light-Emitting Diodes (OLEDs):

Quinoline derivatives are well-established as effective materials for the emissive and electron-transporting layers in OLEDs. The electronic delocalization within the quinoline structure contributes to its fluorescence effects, which are crucial for light emission in these devices. researchgate.net Research has demonstrated that metal complexes of quinoline derivatives, such as those with zinc, can form stable and efficient emissive layers. For instance, OLEDs fabricated with bis(8-hydroxyquinoline) zinc derivatives have shown strong electroluminescence. mdpi.com

The introduction of a fluorine atom, as in 5-Fluoro-8-methylquinolin-3-ol, can further enhance the performance of these materials. Fluorination is a common strategy to tune the energy levels of organic semiconductors, which can lead to improved charge injection and transport properties, as well as enhanced stability and efficiency of the OLED device. The hydroxyl and methyl groups on the this compound scaffold offer further opportunities for synthetic modification to fine-tune the emission color and quantum efficiency. The development of new benzo[q]quinoline derivatives for use as emitting materials in OLEDs is an active area of research. researchgate.net

Dye-Sensitized Solar Cells (DSSCs):

In the realm of third-generation photovoltaics, quinoline derivatives have gained popularity as components of DSSCs. nih.gov These compounds can be used to synthesize dyes that absorb light and inject electrons into a semiconductor, the fundamental process of generating electricity in a DSSC. The broad absorption spectra and high molar extinction coefficients of quinoline-based dyes are advantageous for capturing a significant portion of the solar spectrum.

The structure of this compound provides a promising starting point for the design of novel DSSC dyes. The quinolin-3-ol core can act as an effective electron donor, while the fluorine and methyl groups can be used to modulate the electronic properties and steric hindrance of the dye, thereby influencing the efficiency of electron injection and regeneration. The ability to synthetically modify the quinoline structure allows for the rational design of dyes with optimized energy levels to match the semiconductor's conduction band and the redox potential of the electrolyte, which is critical for maximizing the power conversion efficiency of the solar cell. nih.gov

Development as Chemical Probes for Biological Systems

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The unique properties of this compound make it an attractive candidate for development as a chemical probe to investigate complex biological systems.

The presence of the 8-hydroxyquinoline (B1678124) moiety is particularly significant, as this structural motif is known to chelate metal ions and is associated with a variety of pharmacological activities. Derivatives of 8-hydroxyquinoline have been explored for the treatment of neurodegenerative diseases, cancer, and infectious diseases. bldpharm.com The introduction of a fluorine atom can enhance metabolic stability and membrane permeability, properties that are highly desirable for bioactive compounds.

Furthermore, the inherent fluorescence of the quinoline core provides a basis for the development of fluorescent probes. These probes can be designed to selectively bind to specific biological targets, such as enzymes or receptors, allowing for their visualization and quantification within cells and tissues. The hydroxyl group on the 3-position of this compound offers a convenient handle for conjugation to other molecules, such as targeting ligands or environmentally sensitive fluorophores, to create more sophisticated and specific probes. Research into quinoline-carboxamide derivatives has already shown their potential as anti-proliferative agents and kinase inhibitors. researchgate.net

Integration into Radiochemistry for Imaging Agents (e.g., PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify physiological processes in vivo. The development of novel PET tracers is crucial for advancing our understanding of diseases and for improving clinical diagnostics. The incorporation of a fluorine-18 (B77423) (¹⁸F) atom, a positron-emitting isotope with a convenient half-life of 109.8 minutes, is a common strategy in the design of PET radioligands.

The structure of this compound is well-suited for the development of ¹⁸F-labeled PET tracers. The fluorine atom at the 5-position provides a site for direct radiolabeling. The quinoline core has been successfully utilized in the development of PET tracers for various targets, including peripheral benzodiazepine (B76468) receptors, which are upregulated in neuroinflammation and cancer. researchgate.netnih.gov

For instance, ¹¹C-labeled quinoline derivatives have been evaluated for their ability to image neurodegeneration. nih.gov The synthesis and evaluation of novel ¹⁸F-labeled quinoline analogs for imaging specific enzymes like phosphodiesterase 5 (PDE5) in the brain is also an active area of research. researchgate.net Given these precedents, [¹⁸F]this compound and its derivatives represent a promising class of candidates for the development of new PET imaging agents for a variety of disease states. The synthesis of such radiolabeled compounds would likely involve nucleophilic substitution of a suitable precursor.

Interdisciplinary Research Opportunities and Challenges

The multifaceted potential of this compound creates a fertile ground for interdisciplinary research, bridging chemistry, materials science, biology, and medicine. The development of this compound and its derivatives requires a collaborative effort from synthetic chemists to devise efficient synthetic routes nih.gov, materials scientists to fabricate and characterize advanced electronic devices, and biologists and pharmacologists to evaluate their potential as chemical probes and imaging agents.

A significant opportunity lies in the development of "theranostic" agents, which combine therapeutic and diagnostic capabilities in a single molecule. For example, a derivative of this compound could be designed to not only image a specific cancer marker via PET but also to deliver a therapeutic payload to the tumor site.

However, several challenges need to be addressed. The synthesis of this compound and its derivatives with high purity and yield needs to be optimized. For applications in biological systems, a thorough investigation of the compound's pharmacokinetic and toxicological properties is essential. In the context of materials science, achieving long-term stability and high performance in OLED and DSSC devices remains a key objective.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-8-methylquinolin-3-ol, and what challenges arise during its purification?

- Methodology :

- Core synthesis : Start with halogenated quinoline precursors (e.g., 8-methylquinolin-3-ol derivatives). Fluorination at the 5-position can be achieved via nucleophilic aromatic substitution using KF or CsF in polar aprotic solvents (e.g., DMF) under inert conditions .

- Purification challenges : The compound’s moderate solubility in ethanol or DMSO (common for quinoline derivatives ) complicates crystallization. Use gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodology :

- X-ray crystallography : Resolve crystal structure to confirm substituent positions and bond angles (monoclinic space group common for similar quinolines ).

- Spectroscopic analysis :

- ¹H/¹³C NMR : Compare shifts with analogous compounds (e.g., 8-Fluoro-2-methylquinolin-3-ol ). Fluorine’s electron-withdrawing effect deshields adjacent protons.

- HRMS : Confirm molecular ion [M+H]⁺ peak (expected m/z ~191.08 for C₁₀H₈FNO).

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Data-driven insights :

| Solvent | Solubility (mg/mL) | Stability (25°C) |

|---|---|---|

| Ethanol | ~15 | >6 months |

| DMSO | ~50 | >1 year |

| Water | <0.1 | Unstable |

- Stability note : Protect from light and moisture; degradation products (e.g., quinone derivatives ) form under oxidative conditions.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

- Mechanistic analysis :

- The 5-fluoro group deactivates the quinoline ring, reducing electrophilicity at adjacent positions. Substitution at the 3-OH site requires strong nucleophiles (e.g., amines in basic conditions ).

- Steric hindrance from the 8-methyl group limits accessibility to the 7-position. DFT calculations (B3LYP/6-31G*) can model transition-state geometries .

Q. How can computational methods resolve contradictions in spectroscopic data for fluorinated quinolines?

- Case study : If NMR data conflicts with expected shifts (e.g., due to tautomerism or solvent effects):

- Perform NMR chemical shift prediction using software (e.g., ACD/Labs or Gaussian). Compare computed vs. experimental values .

- Validate via variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism in hydroxylated quinolines ).

Q. What strategies optimize the biological activity of this compound derivatives against specific targets?

- Methodology :

- Structure-activity relationship (SAR) : Introduce substituents at the 2- or 4-positions to modulate lipophilicity (ClogP) and hydrogen-bonding capacity. Test analogs in enzyme inhibition assays (e.g., kinase or protease targets ).

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., cytochrome P450 enzymes). Prioritize derivatives with high docking scores for synthesis.

Q. How do synthetic byproducts of this compound impact experimental reproducibility?

- Analysis :

- Common byproducts include dihydroquinoline derivatives (from over-reduction ) or dimerized species (via radical intermediates). Monitor reaction progress with LC-MS and optimize stoichiometry (e.g., limiting reducing agents like NaBH₄ ).

- Reproducibility protocol : Document solvent purity, reaction temperature (±2°C), and inert atmosphere (Ar vs. N₂) to minimize variability .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for fluorinated quinolines?

- Validation steps :

Cross-reference data from multiple sources (e.g., PubChem , CAS Common Chemistry ).

Replicate synthesis and characterization under standardized conditions (e.g., heating rate in melting point analysis).

Submit samples to independent labs for comparative analysis.

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the laboratory?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.